molecular formula C10H10N2O2 B13321364 2-(But-3-yn-1-ylamino)nicotinic acid

2-(But-3-yn-1-ylamino)nicotinic acid

Cat. No.: B13321364
M. Wt: 190.20 g/mol
InChI Key: SWEOPMCIGNQBOZ-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-ylamino)nicotinic acid is a compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a but-3-yn-1-ylamino group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-ylamino)nicotinic acid typically involves the reaction of nicotinic acid with but-3-yn-1-ylamine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the nicotinic acid and the but-3-yn-1-ylamine .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using oxidizing agents such as potassium permanganate or nitric acid . These methods are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-ylamino)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-yn-1-ylamino)nicotinic acid is unique due to the presence of the but-3-yn-1-ylamino group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(but-3-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h1,4-5,7H,3,6H2,(H,11,12)(H,13,14)

InChI Key

SWEOPMCIGNQBOZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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